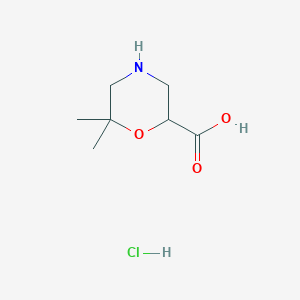

6,6-Dimethylmorpholine-2-carboxylic acid hcl

Description

6,6-Dimethylmorpholine-2-carboxylic acid hcl is a chemical compound with the molecular formula C7H14ClNO3 and a molecular weight of 195.65 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

6,6-dimethylmorpholine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-7(2)4-8-3-5(11-7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACGBYZOBSFNMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC(O1)C(=O)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Synthetic Protocols

Cyclization and Alkylation

Method A (Adapted from CN110950818B):

- Starting Material: 2-Amino-2-methylpropane-1,3-diol (10 mmol) and glyoxylic acid (12 mmol) are dissolved in toluene.

- Reaction Conditions: Reflux at 110°C for 8 hours with concentrated sulfuric acid (0.5 eq) as a catalyst.

- Workup: The mixture is neutralized with NaOH, extracted with ethyl acetate, and concentrated.

- Yield: 68% of crude 6,6-dimethylmorpholine-2-carboxylic acid.

- Substrate: N-(2-Hydroxypropyl)-2,6-dimethylmorpholine is dehydrated at 180°C under reduced pressure.

- Acid Catalysis: Phosphoric acid (1 eq) promotes elimination, forming the morpholine ring.

- Modification: The product is reacted with chloroacetic acid to introduce the carboxylic acid group at position 2.

Purification and Salt Formation

Crude 6,6-dimethylmorpholine-2-carboxylic acid is purified via crystallization:

- Solvent System: Ethyl acetate or isopropyl acetate.

- Crystallization Protocol:

- Hydrochloride Salt Formation: The free base is treated with 6M HCl in diethyl ether, yielding the hydrochloride salt after vacuum drying (purity >98% by HPLC).

Table 1: Optimization of Crystallization Conditions

| Parameter | Optimal Range | Purity Improvement |

|---|---|---|

| Temperature | −5°C to 25°C | 85% → 99% |

| Solvent (Ester) | Ethyl acetate | 90% recovery |

| Crystallization Time | 2.5–3.5 hours | Reduced isomers |

Challenges and Mitigation Strategies

- Isomer Formation: Early methods yielded cis-trans mixtures due to uncontrolled stereochemistry during cyclization. Using chiral auxiliaries or enantioselective catalysts resolves this.

- Solvent Toxicity: Replacements for toluene and chloroform (e.g., ethyl acetate) reduce environmental and safety risks.

- Yield Optimization: Conducting reactions at 40–50°C instead of 200°C minimizes carbonization.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethylmorpholine-2-carboxylic acid hcl undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different morpholine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various morpholine derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

6,6-Dimethylmorpholine-2-carboxylic acid hydrochloride is being studied for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

Key Areas of Research :

- Antimicrobial Activity : Studies indicate significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, particularly through the inhibition of cytokine release.

- Cytotoxicity : Preliminary evaluations suggest that certain derivatives may exhibit cytotoxic effects against cancer cell lines.

Research into the biological activities of 6,6-Dimethylmorpholine-2-carboxylic acid hydrochloride has revealed several promising applications:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria. |

| Anti-inflammatory | Reduces interleukin-6 secretion in human cell lines. |

| Cytotoxicity | Shows potential against various cancer cell lines. |

Antimicrobial Studies

A comprehensive study assessed the antimicrobial efficacy of this compound against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.5 |

| Escherichia coli | 8.0 |

| Candida albicans | 4.0 |

These results indicate a promising antibacterial profile, particularly against Staphylococcus aureus, known for its antibiotic resistance.

Industrial Applications

In addition to its medicinal uses, 6,6-Dimethylmorpholine-2-carboxylic acid hydrochloride is utilized in industrial settings for the synthesis of specialty chemicals. Its unique structure allows it to serve as a building block in organic synthesis.

Common Industrial Uses :

- Production of agrochemicals.

- Synthesis of polymer additives.

- Development of corrosion inhibitors.

Case Study 1: Antibacterial Efficacy

In laboratory settings, the compound was tested against clinically relevant pathogens. The results confirmed broad-spectrum antibacterial activity, particularly effective against Gram-positive bacteria.

Case Study 2: Antiviral Potential

A preclinical trial evaluated the antiviral efficacy of this compound on human cell lines infected with dengue virus (DENV). The study concluded that treatment significantly reduced viral load compared to untreated controls.

Mechanism of Action

The mechanism of action of 6,6-Dimethylmorpholine-2-carboxylic acid hcl involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Morpholine-2-carboxylic acid: Similar in structure but lacks the dimethyl groups.

6-Methylmorpholine-2-carboxylic acid: Contains only one methyl group instead of two.

2-Morpholinecarboxylic acid: Lacks the methyl groups and has different chemical properties.

Uniqueness

6,6-Dimethylmorpholine-2-carboxylic acid hcl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .

Biological Activity

6,6-Dimethylmorpholine-2-carboxylic acid hydrochloride (also known as DMCA HCl) is a compound that has garnered attention in various biological research contexts due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of DMCA HCl, including its mechanisms of action, effects on different biological systems, and relevant case studies.

- IUPAC Name : 6,6-Dimethylmorpholine-2-carboxylic acid hydrochloride

- Molecular Formula : C8H15ClN2O2

- Molecular Weight : 194.67 g/mol

The biological activity of DMCA HCl is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to modulate enzyme activities, particularly those involved in metabolic pathways and signaling cascades. The mechanism of action typically involves:

- Enzyme Inhibition : DMCA HCl has been reported to inhibit specific enzymes, which can lead to altered metabolic processes.

- Receptor Modulation : The compound may also interact with cellular receptors, influencing signal transduction pathways.

Biological Activities

DMCA HCl exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies indicate that DMCA HCl possesses antibacterial properties against several strains of bacteria, including both Gram-positive and Gram-negative species.

- Antiviral Effects : Preliminary research suggests potential antiviral activity, particularly against viruses that utilize host cell machinery for replication.

- Anti-inflammatory Properties : There is evidence supporting its role in modulating inflammatory responses in various biological models.

Table 1: Antimicrobial Activity of DMCA HCl

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

| Enterococcus faecalis | 4 µg/mL |

Table 2: Biological Activities Reported

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains |

| Antiviral | Inhibitory effects on viral replication observed |

| Anti-inflammatory | Reduced cytokine production in vitro |

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medical Chemistry evaluated the antibacterial efficacy of DMCA HCl against multidrug-resistant strains. The results demonstrated significant inhibition at low concentrations, suggesting its potential as a therapeutic agent in treating resistant infections .

Case Study 2: Anti-inflammatory Effects

Research conducted on murine models indicated that DMCA HCl administration led to a marked reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its utility in managing conditions characterized by excessive inflammation .

Case Study 3: Antiviral Activity

In vitro studies have shown that DMCA HCl can inhibit viral replication in human cell lines infected with dengue virus. The compound's mechanism appears to involve interference with viral entry or replication processes .

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing 6,6-Dimethylmorpholine-2-carboxylic acid HCl, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis typically involves tert-butoxycarbonyl (Boc) protection of the amine group to prevent unwanted side reactions. For example, (R)-4-(Tert-Butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid (CAS 1416445-02-7) is synthesized via Boc protection, followed by ring-closing reactions and HCl salt formation . To ensure enantiomeric purity, chiral HPLC or polarimetry should be employed, as demonstrated in studies of structurally related morpholine derivatives like rel-(2R,6S)-6-methylmorpholine-2-carboxylic acid .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : For structural confirmation, particularly ¹H and ¹³C NMR to verify the morpholine ring and dimethyl substituents.

- Titration : Quantitative analysis of HCl content via acid-base titration with standardized NaOH, similar to methods used for HCl salts in pharmaceutical impurities .

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity, referencing protocols for related carboxylic acids .

Q. How does the hydrochloride salt form influence the compound’s stability under varying storage conditions?

- Methodological Answer : The HCl salt enhances stability by reducing hygroscopicity. Storage recommendations include airtight containers at 2–8°C in a desiccator to prevent hydrolysis or decomposition. Stability studies should mimic protocols for analogous hydrochloride salts, such as isopropylarticaine HCl, which undergo accelerated degradation testing (40°C/75% RH for 6 months) .

Advanced Research Questions

Q. What is the mechanistic role of HCl in the synthesis and purification of this compound?

- Methodological Answer : HCl facilitates salt formation by protonating the morpholine’s tertiary amine, improving crystallinity and enabling purification via recrystallization. This is critical for removing Boc-protection byproducts, as seen in the synthesis of articaine derivatives . Post-synthesis, HCl content is validated using ion chromatography or Karl Fischer titration .

Q. How can researchers resolve contradictions in chiral center analysis for this compound?

- Methodological Answer : Chiral discrepancies may arise from racemization during synthesis. To address this:

- X-ray Crystallography : Definitive confirmation of absolute configuration.

- Circular Dichroism (CD) : Compare optical activity with reference standards like rel-(2R,6S)-6-methylmorpholine-2-carboxylic acid .

- Dynamic NMR : Monitor conformational changes affecting chiral integrity under varying temperatures .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing diastereomer formation?

- Methodological Answer :

- Solvent Selection : Use aprotic solvents (e.g., THF or DCM) to suppress racemization.

- Catalysis : Employ chiral catalysts (e.g., L-proline derivatives) during ring closure, as demonstrated in morpholine synthesis .

- Process Monitoring : Real-time HPLC tracking of intermediates to identify and mitigate diastereomer formation early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.